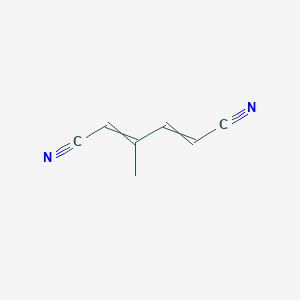

3-Methylhexa-2,4-dienedinitrile

Description

Structure

3D Structure

Properties

CAS No. |

1789-45-3 |

|---|---|

Molecular Formula |

C7H6N2 |

Molecular Weight |

118.14 g/mol |

IUPAC Name |

3-methylhexa-2,4-dienedinitrile |

InChI |

InChI=1S/C7H6N2/c1-7(4-6-9)3-2-5-8/h2-4H,1H3 |

InChI Key |

RIMIOHDYJFNKSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC#N)C=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylhexa 2,4 Dienedinitrile and Its Derivatives

Established Synthetic Routes to 3-Methylhexa-2,4-dienedinitrile

Oxidative Cleavage Approaches: (Diacetoxyiodo)benzene-Mediated Synthesis of this compound

One of the prominent methods for the synthesis of dinitriles involves the oxidative cleavage of carbon-carbon bonds. A particularly effective reagent for such transformations is (diacetoxyiodo)benzene (B116549), also known as phenyliodine(III) diacetate (PIDA). mdpi.com This hypervalent iodine reagent is valued for its ability to facilitate reactions under mild conditions. thieme-connect.com The synthesis of compounds structurally related to this compound, such as (2E,4Z)-3-Chlorohexa-2,4-dienedinitrile, has been reported, suggesting the applicability of these methods. thieme-connect.com

The reaction mechanism for such a transformation is believed to involve the initial oxidation of the substrate by (diacetoxyiodo)benzene, leading to the formation of an intermediate that is susceptible to C-C bond cleavage. The mild reaction conditions and the efficiency of this reagent make it a valuable tool in synthetic chemistry. beilstein-journals.org

| Reagent | Role | Key Advantages |

| (Diacetoxyiodo)benzene | Oxidizing Agent | Mild reaction conditions, high efficiency |

| Precursor (e.g., diamine) | Starting Material | Provides the carbon backbone |

Exploration of Alternative Synthetic Pathways for this compound

Beyond oxidative cleavage, other synthetic strategies can be envisioned for the preparation of this compound. These alternative pathways may involve the construction of the dinitrile from smaller, more readily available starting materials. For example, condensation reactions of aldehydes or ketones with compounds containing active methylene groups, followed by dehydration, are common methods for forming carbon-carbon double bonds.

Another approach could involve the use of organometallic coupling reactions to assemble the carbon skeleton, followed by the introduction of the nitrile functionalities. The cyano group is a versatile functional group that can be introduced through various methods, including nucleophilic substitution with cyanide salts or through the dehydration of oximes. The development of new catalytic systems continues to provide more efficient and selective methods for nitrile synthesis. organic-chemistry.org

Advanced Synthetic Strategies for Complex this compound Architectures

Cycloaddition-Retroelectrocyclization Reactions in this compound Derivative Synthesis

A sophisticated strategy for the synthesis of highly functionalized dienes involves a sequence of cycloaddition followed by a retro-electrocyclization reaction. The [2+2] cycloaddition-retro-electrocyclization (CA-RE) reaction is a powerful method for constructing donor-acceptor chromophores. nih.gov This type of reaction typically involves the reaction of an alkyne with a tetracyanoethylene to form a transient cyclobutene intermediate, which then undergoes a retro-electrocyclization to yield a 1,1,4,4-tetracyanobuta-1,3-diene product. nih.gov

While a direct application of this reaction to form this compound is not explicitly detailed, the principles can be adapted. For instance, a substituted alkyne could potentially react with a suitable dienophile to generate a cyclic adduct that, upon retro-electrocyclization, would yield a derivative of this compound. The mechanism of these reactions has been studied in detail, and it is understood that the final retro-electrocyclization step often proceeds via a concerted mechanism. nih.gov The versatility of 1,3-dipolar cycloaddition reactions, in general, provides a robust tool for the construction of five-membered heterocycles, which can be precursors to other functional molecules. baranlab.orgresearchgate.net

| Reaction Type | Key Intermediate | Final Product Type |

| [2+2] Cycloaddition | Cyclobutene | 1,1,4,4-Tetracyanobuta-1,3-diene |

| [3+2] Cycloaddition | Five-membered heterocycle | Isoxazolines, Isoxazoles |

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. rsc.org These reactions are characterized by their high atom economy and the ability to generate molecular diversity from simple starting materials. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-known for their ability to produce complex molecular scaffolds. nih.gov While the direct incorporation of a pre-formed this compound scaffold into an MCR is a challenging prospect due to the potential for multiple reactive sites, it is conceivable that the core structure could be assembled in situ through a carefully designed MCR. This would involve the selection of starting materials that, under the reaction conditions, would sequentially react to form the diene and dinitrile functionalities. The development of novel MCRs is an active area of research, and such strategies could provide a rapid and efficient route to libraries of this compound derivatives for screening in various applications. mdpi.com

Stereoselective Approaches in the Synthesis of this compound Isomers

The presence of double bonds in this compound gives rise to the possibility of stereoisomers (E and Z configurations at the C2-C3 and C4-C5 double bonds). The control of stereochemistry is a critical aspect of modern organic synthesis, as different isomers can have distinct physical, chemical, and biological properties.

Stereoselective synthesis of specific isomers of this compound could be achieved through several strategies. For example, the use of stereoselective catalysts in coupling reactions to form the diene backbone could favor the formation of one isomer over others. Additionally, reactions that are known to proceed with a high degree of stereocontrol, such as the Wittig reaction or its modifications, could be employed to establish the desired double bond geometry.

In the context of cycloaddition reactions, the stereochemistry of the starting materials can directly influence the stereochemistry of the product. By using chiral catalysts or auxiliaries, it is possible to induce facial selectivity in cycloaddition reactions, leading to the formation of enantiomerically enriched products. beilstein-journals.org While specific stereoselective syntheses of this compound isomers are not extensively documented, the principles of asymmetric synthesis provide a clear framework for how such syntheses could be designed and executed.

Stereochemical Considerations in 3 Methylhexa 2,4 Dienedinitrile Chemistry

Geometric Isomerism and Stereoisomeric Forms within the 3-Methylhexa-2,4-dienedinitrile Framework

The structure of this compound contains two carbon-carbon double bonds, each of which can potentially exhibit geometric isomerism. The substitution pattern around these double bonds dictates the possible stereoisomeric forms. The double bond at the C2-C3 position is trisubstituted, while the double bond at the C4-C5 position is disubstituted.

The C2-C3 double bond has a methyl group, a cyano group, and a larger diene-nitrile substituent. The C4-C5 double bond has a hydrogen atom and a methyl group on one carbon, and a hydrogen and a cyano group on the other. This gives rise to the possibility of E/Z isomerism at both double bonds. Consequently, this compound can exist as four possible geometric isomers:

(2E, 4E)-3-Methylhexa-2,4-dienedinitrile

(2E, 4Z)-3-Methylhexa-2,4-dienedinitrile

(2Z, 4E)-3-Methylhexa-2,4-dienedinitrile

(2Z, 4Z)-3-Methylhexa-2,4-dienedinitrile

The relative stability of these isomers is influenced by steric hindrance between the substituents on the double bonds. Generally, isomers with larger groups on opposite sides of the double bond (E configuration) are more stable than those with larger groups on the same side (Z configuration). For this compound, the (2E, 4E) isomer is expected to be the most stable due to reduced steric strain.

Table 1: Possible Geometric Isomers of this compound

| Isomer Name | Configuration at C2-C3 | Configuration at C4-C5 |

| (2E, 4E)-3-Methylhexa-2,4-dienedinitrile | E | E |

| (2E, 4Z)-3-Methylhexa-2,4-dienedinitrile | E | Z |

| (2Z, 4E)-3-Methylhexa-2,4-dienedinitrile | Z | E |

| (2Z, 4Z)-3-Methylhexa-2,4-dienedinitrile | Z | Z |

Enantioselective Synthesis and Chiral Resolution of this compound Derivatives

While this compound itself is achiral, the introduction of a chiral center can lead to enantiomeric forms. A chiral center could be created, for instance, through reactions that asymmetrically modify the molecule. The development of methods for the enantioselective synthesis of chiral nitriles is an active area of research. acs.org

Strategies for the asymmetric synthesis of chiral acyclic nitriles that could potentially be adapted for derivatives of this compound often involve the use of chiral catalysts. acs.org These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. For example, synergistic palladium and phase-transfer catalysis has been used for the asymmetric synthesis of chiral acyclic nitriles with α-all-carbon quaternary stereocenters. acs.org

In cases where a racemic mixture of a chiral derivative of this compound is produced, chiral resolution techniques could be employed to separate the enantiomers. These methods often involve the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as crystallization.

Conformational Analysis and Stereodynamic Behavior of this compound

The conformational flexibility of this compound is primarily associated with rotation around the C3-C4 single bond. Conjugated dienes can exist in two main planar conformations: s-trans and s-cis. youtube.com The 's' refers to the single bond connecting the two double bonds.

In the s-trans conformation, the two double bonds are on opposite sides of the single bond, leading to a more extended and generally more stable structure due to reduced steric hindrance. In the s-cis conformation, the double bonds are on the same side of the single bond, which is a higher energy conformation but is required for certain reactions like the Diels-Alder reaction. youtube.commasterorganicchemistry.com

The rotational barrier between the s-cis and s-trans conformers in conjugated dienes is typically low, allowing for rapid interconversion at room temperature. youtube.com However, the presence of substituents can influence the relative energies of these conformers and the barrier to rotation. For this compound, the methyl group and cyano groups will have a significant impact on the conformational preferences. The analysis of these preferences can be performed using computational methods and spectroscopic techniques like NMR. qmul.ac.uklibretexts.org

Table 2: Conformational Aspects of this compound

| Conformation | Dihedral Angle (C2=C3-C4=C5) | Relative Stability |

| s-trans | ~180° | Generally more stable |

| s-cis | ~0° | Generally less stable |

Advanced Spectroscopic Characterization of 3 Methylhexa 2,4 Dienedinitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Methylhexa-2,4-dienedinitrile (e.g., 1H, 13C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the methyl and vinyl protons. The chemical shifts are influenced by the electronic effects of the nitrile groups and the conjugated π-system. The protons on the C=C double bonds are expected to resonate in the downfield region, typically between 5.0 and 7.0 ppm, due to the deshielding effect of the double bonds and the electron-withdrawing nitrile groups. The methyl group attached to the double bond would appear as a singlet or a narrow doublet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the nitrile groups (C≡N) are highly deshielded and would appear significantly downfield, generally in the range of 115-125 ppm. The sp² hybridized carbons of the diene system would resonate between 100 and 150 ppm. The methyl carbon, being sp³ hybridized, would be found at the most upfield position.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the vinyl protons.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached proton(s).

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (CH₃) | ~1.8 - 2.2 | s |

| Vinyl Proton (on C2) | ~5.5 - 6.0 | q or d |

| Vinyl Proton (on C4) | ~6.5 - 7.0 | d |

| Vinyl Proton (on C5) | ~5.8 - 6.3 | d |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Methyl Carbon (CH₃) | ~15 - 25 |

| C2 | ~110 - 120 |

| C3 | ~140 - 150 |

| C4 | ~135 - 145 |

| C5 | ~115 - 125 |

| C6 | ~95 - 105 |

| Nitrile Carbons (CN) | ~117 - 125 |

Vibrational Spectroscopy (IR, Raman) for Structural Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. tu-dresden.de

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the nitrile group (C≡N). spectroscopyonline.com This band typically appears in the region of 2260-2220 cm⁻¹. spectroscopyonline.comlibretexts.org For conjugated nitriles, this peak is often found at a slightly lower wavenumber, around 2230 cm⁻¹, due to the electronic interaction with the diene system. spectroscopyonline.comlibretexts.org The C=C stretching vibrations of the conjugated diene system would give rise to one or more bands in the 1650-1550 cm⁻¹ region. C-H stretching vibrations of the methyl and vinyl groups would be observed around 3100-2850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. tu-dresden.de While the nitrile stretch is also Raman active, the symmetrical C=C stretching of the conjugated diene system often produces a very strong Raman signal, which might be weak in the IR spectrum. This makes Raman spectroscopy particularly useful for analyzing the backbone of the molecule. tu-dresden.de

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C≡N | Stretch | ~2230 (strong, sharp) | ~2230 (strong) |

| C=C (conjugated) | Stretch | ~1650-1550 (medium-weak) | ~1650-1550 (strong) |

| C-H (vinyl) | Stretch | ~3100-3000 (medium) | ~3100-3000 (medium) |

| C-H (methyl) | Stretch | ~2975-2850 (medium) | ~2975-2850 (medium) |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies of this compound

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. wikipedia.org For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙), followed by characteristic fragmentation pathways.

The presence of nitrogen in the molecule means the molecular ion will have an even nominal mass, according to the nitrogen rule. whitman.edu Common fragmentation pathways for nitriles include the loss of a hydrogen radical (M-1) to form a stable cation, and the loss of HCN (M-27). miamioh.edu The conjugated diene system can undergo cleavages at various points along the chain. The loss of a methyl radical (M-15) to form a stable, delocalized cation is a probable fragmentation.

Tandem mass spectrometry (MS/MS) would be employed to further investigate the fragmentation pathways. By selecting a specific fragment ion and subjecting it to further fragmentation (collision-induced dissociation), a more detailed picture of the molecule's structure can be built. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Fragmentation Pathway |

| 130 | [M]⁺˙ | Molecular Ion |

| 129 | [M-H]⁺ | Loss of a hydrogen radical |

| 115 | [M-CH₃]⁺ | Loss of a methyl radical |

| 103 | [M-HCN]⁺˙ | Loss of hydrogen cyanide |

| 76 | [M-2HCN]⁺˙ | Loss of two molecules of hydrogen cyanide |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization of this compound

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides insights into the conjugated π-electron system of a molecule. libretexts.org

UV-Vis Spectroscopy: this compound possesses a conjugated diene system, which is a chromophore that absorbs UV radiation. libretexts.org This absorption corresponds to a π → π* electronic transition. libretexts.org The presence of the methyl group and the two nitrile groups as substituents on the diene will influence the position of the absorption maximum (λ_max). Conjugation shifts the λ_max to longer wavelengths compared to isolated double bonds. scribd.com For a conjugated diene, the λ_max is typically in the range of 215-260 nm. libretexts.org The specific λ_max for this compound would need to be determined experimentally but is expected to fall within this range.

Fluorescence Spectroscopy: While many simple conjugated dienes are not strongly fluorescent, the presence of the nitrile groups could potentially influence the photophysical properties. Fluorescence spectroscopy could be used to investigate whether the molecule emits light after absorption of UV radiation. If fluorescent, the emission spectrum would provide further information about the excited state of the molecule.

X-ray Diffraction Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. youtube.com While obtaining suitable crystals of this compound itself may be challenging, the technique is invaluable for characterizing its crystalline derivatives.

By synthesizing a derivative of this compound that readily forms high-quality single crystals, its precise solid-state structure can be determined. This analysis provides a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the planarity of the diene system and the orientation of the substituents.

Stereochemistry: Unambiguous determination of the E/Z configuration of the double bonds.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about hydrogen bonding, π-π stacking, and other non-covalent interactions.

This detailed structural information is crucial for understanding the molecule's physical and chemical properties and for computational modeling studies. The crystallographic data for derivatives can provide a solid foundation for understanding the structure of the parent compound.

Synthetic Applications of 3 Methylhexa 2,4 Dienedinitrile As a Chemical Building Block

Utilization in Heterocyclic Compound Synthesis

There is currently no available scientific literature detailing the use of 3-Methylhexa-2,4-dienedinitrile as a building block for the synthesis of heterocyclic compounds. The reactivity of the nitrile and diene functionalities suggests potential for cyclization reactions, but no specific examples or methodologies have been reported for this compound.

Construction of Conjugated Systems and Extended π-Systems with this compound

Information regarding the application of this compound in the construction of conjugated systems and extended π-systems is not present in the available scientific literature. While the conjugated diene backbone of the molecule suggests its potential as a component in such systems, no studies have been published to confirm this application.

Role in the Synthesis of Advanced Functional Organic Materials (e.g., for optoelectronic applications)

There are no research findings that describe the role of this compound in the synthesis of advanced functional organic materials for optoelectronic or other applications. The potential for this molecule to contribute to the electronic properties of materials has not been investigated in any published studies.

Precursor for Complex Polymeric Structures

The use of this compound as a monomer or precursor for the synthesis of complex polymeric structures has not been documented in the scientific literature. Polymerization reactions involving this specific dinitrile have not been reported.

Derivatization and Functionalization of 3 Methylhexa 2,4 Dienedinitrile

Selective Modification of Nitrile Functionalities in 3-Methylhexa-2,4-dienedinitrile

The presence of two nitrile groups in this compound opens up possibilities for selective transformations to other valuable functional groups, such as carboxylic acids, amides, and amines. The challenge lies in achieving selective modification of one nitrile group while leaving the other intact, a feat that can often be accomplished through careful selection of reagents and reaction conditions, including the use of enzymatic catalysts.

Selective monohydrolysis of dinitriles to the corresponding cyano-carboxylic acids is a synthetically useful transformation. While chemical methods often lead to the hydrolysis of both nitrile groups, enzymatic catalysis, particularly with nitrilases, has emerged as a powerful tool for achieving high selectivity. researchgate.netwikipedia.org Nitrilases can differentiate between the two nitrile groups based on the steric and electronic environment, potentially favoring the hydrolysis of one over the other. For this compound, it is plausible that a suitable nitrilase could selectively hydrolyze one of the nitrile groups to a carboxylic acid, yielding a cyano-vinyl-carboxylic acid derivative. The regioselectivity would be influenced by the substitution pattern of the diene.

Partial reduction of dinitriles to aminonitriles represents another important selective modification. Catalytic hydrogenation using specific catalysts, such as poisoned palladium or certain rhodium complexes, can achieve the reduction of one nitrile group to an amine while preserving the second nitrile. nih.govmasterorganicchemistry.com For instance, the use of a Pd/C catalyst with ethylenediamine (B42938) as a catalytic poison has been shown to be effective for the chemoselective hydrogenation of various functional groups in the presence of aromatic nitriles. nih.gov Applying such a system to this compound could potentially lead to the formation of the corresponding aminonitrile.

Table 1: Plausible Selective Modifications of Nitrile Functionalities in this compound

| Transformation | Reagents and Conditions | Expected Major Product | Key Selectivity Factor |

| Selective Monohydrolysis | Nitrilase enzyme, water, buffer | Cyano-vinyl-carboxylic acid | Enzymatic recognition of steric/electronic differences |

| Partial Reduction | H₂, Pd/C(en) or Rhodium catalyst | Aminonitrile derivative | Catalyst chemoselectivity |

Regioselective and Stereoselective Functionalization of the Diene Moiety of this compound

The conjugated diene system in this compound is susceptible to a variety of addition reactions, including cycloadditions, epoxidations, and dihydroxylations. The electron-withdrawing nature of the two nitrile groups renders the diene electron-deficient, which significantly influences the regioselectivity and stereoselectivity of these transformations.

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. masterorganicchemistry.com In the reaction of an unsymmetrical diene with an unsymmetrical dienophile, the regioselectivity is governed by the electronic properties of the substituents. youtube.comresearchgate.netresearchgate.netyoutube.com For an electron-deficient diene like this compound, the reaction with an electron-rich dienophile would be favored. The regiochemical outcome can be predicted by considering the orbital coefficients of the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. The presence of the methyl group at the C3 position and the nitrile groups at the C2 and C4 positions will direct the incoming dienophile to a specific orientation.

Epoxidation and Dihydroxylation: The double bonds of the diene can be selectively functionalized through epoxidation and dihydroxylation reactions. The Sharpless asymmetric dihydroxylation, for instance, is known to be highly site-selective, generally favoring the oxidation of the most electron-rich double bond. wikipedia.orgorganic-chemistry.orgacsgcipr.orgnih.govyoutube.com In the case of this compound, both double bonds are part of a conjugated system and are influenced by the electron-withdrawing nitrile groups, making them electron-deficient. However, the substitution pattern may lead to a difference in the electron density of the two double bonds, potentially allowing for regioselective dihydroxylation. Similarly, stereoselective epoxidation of conjugated dienes bearing electron-withdrawing groups can be achieved using various reagents, with the stereochemical outcome being influenced by the existing stereochemistry and substituents on the diene. researchgate.net

Table 2: Predicted Regio- and Stereoselective Functionalization of the Diene Moiety

| Reaction | Reagent/Catalyst | Expected Outcome | Controlling Factors |

| Diels-Alder Cycloaddition | Electron-rich dienophile | Formation of a substituted cyclohexene (B86901) derivative | Electronic effects of nitrile and methyl groups |

| Asymmetric Dihydroxylation | OsO₄, chiral ligand (e.g., (DHQ)₂PHAL) | Formation of a vicinal diol | Regioselectivity based on relative electron density of the double bonds; stereoselectivity controlled by the chiral ligand |

| Stereoselective Epoxidation | m-CPBA or other epoxidizing agent | Formation of an epoxide | Steric and electronic influence of substituents |

Post-Synthetic Modification Strategies for this compound Derivatives

The derivatives of this compound, obtained through the selective modifications described above, can serve as versatile intermediates for further functionalization. This post-synthetic modification approach allows for the introduction of additional complexity and the construction of a wider array of molecular architectures. rsc.orgrsc.orgmdpi.com

For instance, a cyclohexene carbonitrile derivative resulting from a Diels-Alder reaction could undergo further transformations. The remaining double bond could be subjected to hydrogenation, epoxidation, or dihydroxylation. The nitrile group itself could be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for amide coupling or other nitrogen-based chemistries.

A particularly interesting post-synthetic modification involves the cyclization of the dienedinitrile system to form heterocyclic compounds. It is known that dinitriles can be precursors for the synthesis of pyridines. acsgcipr.orgnih.govgoogle.com For example, the reaction of a 1,5-dicarbonyl compound (which could potentially be derived from the diene moiety of a this compound derivative) with ammonia (B1221849) can lead to the formation of a pyridine (B92270) ring. google.com Alternatively, cycloaddition reactions involving the nitrile groups themselves can lead to the formation of various nitrogen-containing heterocycles. researchgate.net

The synthesis of polysubstituted aromatic compounds can also be envisioned through aromatization of the cyclohexene ring formed in a Diels-Alder reaction. google.com This could be achieved through various dehydrogenation methods, leading to highly substituted aniline (B41778) or benzoic acid derivatives, depending on the nature of the dienophile and subsequent modifications. youtube.commasterorganicchemistry.comyoutube.com

Table 3: Potential Post-Synthetic Modifications of this compound Derivatives

| Starting Derivative | Reaction Type | Potential Product | Synthetic Utility |

| Cyclohexene Carbonitrile | Hydrolysis of nitrile | Cyclohexene carboxylic acid | Intermediate for amides, esters |

| Cyclohexene Carbonitrile | Reduction of nitrile | Cyclohexene methylamine | Building block for further N-functionalization |

| Dienedinitrile Derivative | Cyclization with ammonia source | Substituted pyridine | Access to important heterocyclic scaffolds |

| Cyclohexene Derivative | Aromatization | Polysubstituted aromatic compound | Synthesis of complex aromatic building blocks |

Catalytic Transformations Involving 3 Methylhexa 2,4 Dienedinitrile

Metal-Catalyzed Reactions with 3-Methylhexa-2,4-dienedinitrile Substrates

The conjugated diene and dinitrile functionalities within this compound present multiple opportunities for metal-catalyzed transformations. Transition metals are well-known to catalyze a variety of reactions on such groups.

One of the most common reactions for nitriles is hydrogenation , which can be catalyzed by various metals like palladium, platinum, nickel, or rhodium. Depending on the reaction conditions and the catalyst used, the nitrile groups could be selectively reduced to primary amines. The conjugated diene system could also undergo hydrogenation, potentially leading to a mixture of saturated and unsaturated amino compounds.

Another potential transformation is hydrosilylation , where a silicon-hydrogen bond is added across the double bonds of the diene or the nitrile groups. This is often catalyzed by platinum or rhodium complexes and can be a route to organosilicon compounds.

Cyclization reactions are also a possibility. Metal catalysts could facilitate intramolecular or intermolecular cyclizations involving the nitrile and diene moieties to form various heterocyclic or carbocyclic structures. For instance, a [2+2+2] cycloaddition with an alkyne, catalyzed by a cobalt or rhodium complex, could potentially lead to the formation of a substituted pyridine (B92270) ring.

Furthermore, the C-H bonds in the methyl group or on the diene backbone could be subject to C-H activation by transition metal catalysts, allowing for the introduction of new functional groups.

While these reactions are theoretically possible, the absence of specific literature on this compound means that the feasibility, regioselectivity, and stereoselectivity of such transformations remain speculative.

Organocatalytic Applications in this compound Chemistry

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal-catalysis. For a substrate like this compound, several organocatalytic strategies could be envisioned.

The conjugated diene system is a prime target for Diels-Alder reactions . Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could potentially catalyze the enantioselective cycloaddition of a dienophile to the 3-methylhexa-2,4-diene backbone.

The nitrile groups could also be involved in organocatalytic transformations. For example, certain organocatalysts can activate nitriles for nucleophilic attack. This could enable reactions like the addition of nucleophiles to the nitrile carbon, leading to the formation of new C-C or C-heteroatom bonds.

Conjugate addition reactions to the α,β-unsaturated nitrile system are another plausible application of organocatalysis. Chiral thioureas or squaramides are known to catalyze the asymmetric Michael addition of various nucleophiles to similar Michael acceptors.

However, as with metal-catalyzed reactions, the lack of specific studies on this compound prevents a detailed discussion of established organocatalytic applications.

Biocatalytic Approaches to this compound Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. For this compound, several classes of enzymes could be relevant.

Nitrile hydratases and nitrilases are enzymes that specifically act on nitrile groups. A nitrile hydratase could convert one or both nitrile groups to the corresponding amides, while a nitrilase would hydrolyze them to carboxylic acids. The regioselectivity of such enzymatic transformations would be of significant interest.

Ene-reductases are another class of enzymes that could potentially act on the conjugated diene system. These enzymes catalyze the stereoselective reduction of carbon-carbon double bonds, which could lead to the formation of chiral products from the achiral starting material.

Hydrolases , such as lipases or esterases, are generally not directly applicable to the dinitrile itself but could be used in transformations of derivatives of this compound that contain ester or amide functionalities.

The field of biocatalysis is rapidly expanding, and the discovery or engineering of new enzymes could open up possibilities for the transformation of molecules like this compound. Nevertheless, at present, there is no published research detailing the use of biocatalysts with this specific substrate.

Future Directions and Emerging Research Avenues for 3 Methylhexa 2,4 Dienedinitrile

Development of Sustainable Synthetic Methodologies for 3-Methylhexa-2,4-dienedinitrile

The future synthesis of this compound is poised to move away from traditional methods that often rely on harsh conditions and toxic reagents. The focus is shifting towards greener, more sustainable practices that prioritize efficiency, safety, and the use of renewable resources.

A significant area of development is biocatalysis , which utilizes enzymes to carry out chemical transformations. acs.orgresearchgate.net Aldoxime dehydratases, for instance, have shown considerable promise in the cyanide-free synthesis of nitriles under mild temperatures and ambient pressure. acs.org This enzymatic approach could be adapted for this compound, starting from a corresponding dialdoxime precursor. The use of whole-cell biocatalysts is particularly attractive as it can streamline processes and reduce the costs associated with enzyme purification. acs.org Research in this area would involve screening for and engineering enzymes with high selectivity and activity for the specific substrate.

Another key trend is the utilization of renewable feedstocks . Biomass, an abundant and carbon-neutral resource, can be a source of platform chemicals that serve as starting materials for complex molecules. nih.govjoaiar.org Lignin, a major component of wood, for example, can be broken down into smaller aromatic and aliphatic compounds that could potentially be converted into precursors for this compound. nih.govresearchgate.net The development of catalytic processes to transform biomass-derived molecules into the required C7 backbone of this compound is a critical research challenge.

| Green Synthesis Approach | Potential Precursor for this compound | Key Advantages |

| Biocatalysis (Aldoxime Dehydratases) | 3-Methylhexa-2,4-dienedialdoxime | Cyanide-free, mild conditions, high selectivity. acs.org |

| Renewable Feedstocks (Biomass-derived) | Biomass-derived C7 platform molecules | Carbon-neutral, sustainable sourcing. nih.govjoaiar.org |

| Solvent-Free Synthesis | 3-Methylhexa-2,4-dienedialdehyde | Reduced waste, atom economy. numberanalytics.com |

| Ionic Liquid Catalysis | 3-Methylhexa-2,4-dienedialdehyde | Metal-free, efficient, recyclable catalyst. beilstein-journals.org |

Advanced Characterization Techniques and In-Situ Studies

To fully unlock the potential of this compound, a deep understanding of its molecular structure, properties, and reaction dynamics is essential. Advanced characterization techniques and in-situ monitoring are becoming indispensable tools in this endeavor.

Spectroscopic methods will continue to be fundamental. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic C≡N stretching vibration, which typically appears in a distinct region of the spectrum. spectroscopyonline.com For conjugated dinitriles like this compound, the position of this peak can provide insights into the electronic effects of the conjugated system. spectroscopyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques, will be crucial for elucidating the precise stereochemistry of the molecule, which can exist as different E/Z isomers.

Computational chemistry , particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction mechanisms. nih.govnih.gov DFT calculations can be used to determine the geometry, electronic structure, and vibrational frequencies of this compound and its isomers. nih.gov This theoretical approach can also be used to model its reactivity, for example, by calculating activation energies for potential reactions. acs.org

In-situ monitoring of the synthesis of this compound will provide real-time data on reaction kinetics and the formation of intermediates. acs.orgresearchgate.net Techniques such as in-situ NMR and IR spectroscopy can track the progress of a reaction as it happens, offering a more detailed understanding than traditional offline analysis. nih.gov This is particularly valuable for optimizing reaction conditions and maximizing yield and selectivity.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of new molecules and materials. For this compound, AI and machine learning (ML) can accelerate research in several key areas.

Predictive modeling of molecular properties is a significant application. By training ML algorithms on large datasets of known compounds, it is possible to predict the physicochemical properties, and potential applications of new molecules like this compound. nih.gov This can help to prioritize experimental efforts and guide the design of derivatives with enhanced characteristics.

Reaction optimization is another area where AI can have a major impact. Machine learning algorithms can be used to analyze the complex interplay of various reaction parameters (e.g., temperature, catalyst loading, solvent) and predict the optimal conditions for the synthesis of this compound with high yield and purity. researchgate.netbeilstein-journals.orgresearchgate.net This data-driven approach can significantly reduce the number of experiments required, saving time and resources. rsc.org

| AI/ML Application | Relevance to this compound | Expected Outcome |

| Predictive Property Modeling | Forecasting physical, chemical, and material properties. | Prioritization of research and development efforts. |

| Reaction Optimization | Identifying optimal synthesis conditions. | Increased yield, reduced byproducts, and lower costs. researchgate.netrsc.org |

| Catalyst Design | Discovering novel catalysts for sustainable synthesis routes. | More efficient and selective production from renewable sources. joaiar.orgeurekalert.org |

Exploration of Interdisciplinary Applications Beyond Traditional Organic Chemistry

The unique combination of a conjugated diene and two nitrile groups in this compound opens up a wide range of potential applications in fields beyond traditional organic synthesis.

In materials science , dinitriles are being investigated for their use in advanced polymers. wikipedia.org The dinitrile functionality can be polymerized or used as a cross-linking agent to create materials with tailored mechanical and thermal properties. researchgate.netekb.eg The conjugated backbone of this compound could lead to the development of novel conductive or semi-conductive polymers with applications in electronics.

The field of energy storage is another promising area. Nitrile-based electrolytes are being explored for their potential in high-voltage lithium-ion batteries and supercapacitors due to their high electrochemical stability. researchgate.netacs.orgyoutube.com The specific structure of this compound could offer advantages in terms of ionic conductivity and stability, making it a candidate for next-generation energy storage devices.

Furthermore, the study of dinitriles is relevant to prebiotic chemistry and the origins of life. Dinitriles have been detected in extraterrestrial environments, and their chemistry is of interest in understanding how the complex organic molecules necessary for life may have formed. nih.gov Investigating the formation and reactivity of molecules like this compound under simulated prebiotic conditions could provide valuable insights into these fundamental questions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methylhexa-2,4-dienedinitrile, and how do reaction conditions influence isomer selectivity?

- Methodological Answer : Synthesis of dienedinitriles often involves catalytic or bio-catalytic pathways. For example, analogous compounds like (2Z,4E)-3-methylhexa-2,4-dienedioic acid are synthesized using bio-catalytic cleavage of substituted vanillin precursors under controlled pH and temperature (30°C, Tris buffer) to favor specific stereoisomers . Adapting this method, nitrile groups could be introduced via cyanation reactions or dehydration of amides. Reaction monitoring (e.g., HPLC or NMR) is critical to track isomer ratios, as slight variations in solvent polarity or catalyst loading may shift equilibrium toward (2Z,4Z)- vs. (2E,4E)-configurations .

Q. How can spectroscopic techniques distinguish between structural isomers of this compound?

- Methodological Answer :

- NMR : and NMR can differentiate isomers by coupling constants () and chemical shifts. For example, cis (Z) alkenes exhibit smaller values (8–12 Hz) compared to trans (E) isomers (12–18 Hz) .

- IR : Nitrile stretching vibrations (~2200–2260 cm) and conjugated diene absorption (~1600 cm) confirm functional groups.

- MS : High-resolution MS verifies molecular formulas, while fragmentation patterns distinguish substitution patterns .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

- Methodological Answer : Nitriles are prone to hydrolysis under acidic/basic conditions. Storage in anhydrous solvents (e.g., dichloromethane) at –20°C in amber vials minimizes photodegradation. Regular GC-MS or FTIR analysis tracks hydrolytic byproducts (e.g., carboxylic acids or amides). Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, electron-withdrawing nitrile groups activate the diene for inverse electron-demand Diels-Alder reactions. Molecular dynamics (MD) simulations assess solvent effects on transition-state geometries . Experimental validation via NMR kinetics (e.g., tracking dienophile consumption) corroborates computational predictions .

Q. What contradictions exist in reported spectroscopic data for dienedinitriles, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., nitrile carbons) may arise from solvent polarity or concentration effects. Cross-validate data using multiple techniques:

- X-ray crystallography confirms absolute configuration.

- Comparative analysis with structurally similar compounds (e.g., (2E,4E)-2,5-dibromohexa-2,4-dienedinitrile) identifies systematic shifts .

- Unified protocols (e.g., standardized solvent systems) reduce variability across studies .

Q. Can enzymatic methods be adapted for the green synthesis of this compound?

- Methodological Answer : Bio-catalytic approaches, such as immobilized nitrilases or engineered cytochrome P450s, may enable stereoselective synthesis under mild conditions. For example, CatA lysate from E. coli effectively cleaves substituted vanillins to dienedioic acids; analogous systems could oxidize nitriles . Optimize enzyme activity via directed evolution or cofactor recycling to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.